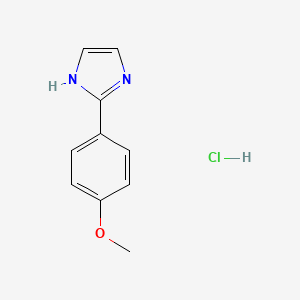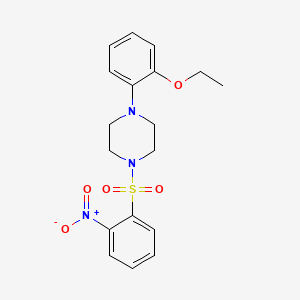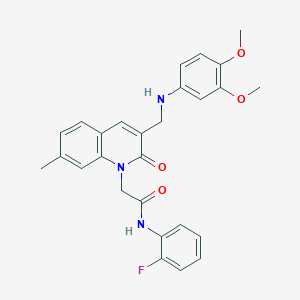
2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methyl-2-oxoquinolin-1(2H)-yl)-N-(2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule, likely used in the field of medicinal chemistry. It contains several functional groups and rings, including a quinoline ring and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic analysis, including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .科学的研究の応用
Anticancer Potential
Research has indicated the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, demonstrating moderate to high levels of antitumor activities against various cancer cell lines. These compounds, developed through a one-pot three-component method, have shown promising inhibitory activities, with some exhibiting potency comparable to 5-fluorouracil, a commonly used chemotherapy drug. The mechanism of action includes cell cycle arrest and induction of apoptosis, highlighting their potential as anticancer agents (Fang et al., 2016).
Antimicrobial and Antiviral Activities
Quinoline derivatives have been investigated for their binding characteristics, with studies revealing their potency and selectivity as ligands for peripheral benzodiazepine receptors. These receptors are implicated in various physiological processes, and the selective binding properties of quinoline derivatives suggest potential applications in neuropharmacology and the development of therapeutic agents for brain-related pathologies (Chaki et al., 1999).
Fluorescence Properties and Material Science
The structural aspects of amide-containing isoquinoline derivatives have been explored, revealing their potential in forming gels and crystalline solids with mineral acids. These compounds' interactions with different acids and their ability to form host–guest complexes with enhanced fluorescence emission present opportunities for their use in material science, particularly in the development of novel fluorescent materials and sensors (Karmakar et al., 2007).
Neuroprotective and Antiepileptic Effects
Anilidoquinoline derivatives have demonstrated therapeutic efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects. Their ability to decrease viral load and increase survival rates in infected mice points to their potential as neuroprotective agents, offering a promising avenue for the development of treatments for viral encephalitis and other neurological conditions (Ghosh et al., 2008).
作用機序
将来の方向性
特性
IUPAC Name |
2-[3-[(3,4-dimethoxyanilino)methyl]-7-methyl-2-oxoquinolin-1-yl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O4/c1-17-8-9-18-13-19(15-29-20-10-11-24(34-2)25(14-20)35-3)27(33)31(23(18)12-17)16-26(32)30-22-7-5-4-6-21(22)28/h4-14,29H,15-16H2,1-3H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFUOGYHXMXWJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=CC=C3F)CNC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methyl-2-oxoquinolin-1(2H)-yl)-N-(2-fluorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2,4-dimethyl-5-(N-methylmethanesulfonamido)benzenesulfonamido]-N-(4-methoxyphenyl)propanamide](/img/structure/B2682953.png)

![6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]nicotinic acid](/img/structure/B2682956.png)
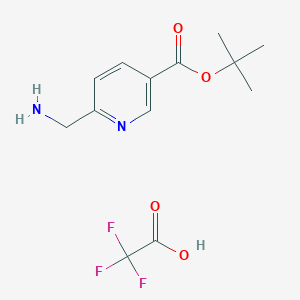
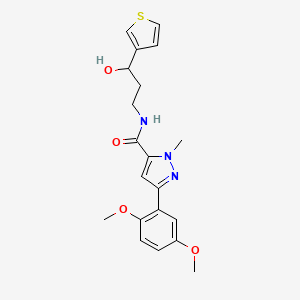
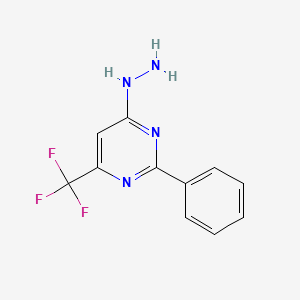
![3-(3-oxo-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2682966.png)
![tert-butyl N-{2-[(2,2-difluoroethyl)amino]ethyl}carbamate](/img/structure/B2682967.png)
![2-Phenylfuro[2,3-h]chromen-4-one](/img/structure/B2682968.png)

